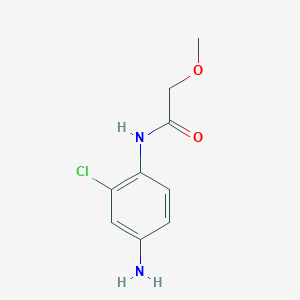![molecular formula C7H4BrClO3S B1320499 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride CAS No. 886851-53-2](/img/structure/B1320499.png)
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is a brominated heterocyclic compound featuring a thiophene and dioxine moiety. The presence of the carbonyl chloride group suggests reactivity typical of acyl chlorides, making it a potential intermediate for further chemical synthesis. Although the provided papers do not directly discuss this compound, they offer insights into the reactivity of related bromine-containing compounds and their use in synthesis.
Synthesis Analysis
The synthesis of complex molecules often involves the formation of multiple bonds in a single reaction. The copper-catalyzed [2 + 2 + 3] annulation of 1,6-enynes with α-bromo-1,3-dicarbonyl compounds, as described in the first paper, is an example of such a transformation, leading to dihydrooxepines . While this paper does not specifically mention the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride, the methodology could potentially be adapted for the synthesis of related brominated heterocycles.
Molecular Structure Analysis
Chemical Reactions Analysis
Bromine-containing compounds, such as 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride, are often used in electrophilic aromatic substitution reactions due to the bromine's ability to activate the ring towards nucleophilic attack. The second paper discusses the use of bromine chloride in various reactions with organic compounds, indicating that bromine can participate in electron transfer processes and substitution reactions . This suggests that the compound could undergo similar reactions, depending on the reaction conditions and the nucleophiles present.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride would include its melting point, boiling point, solubility, and reactivity. The presence of the carbonyl chloride group would make it highly reactive towards nucleophiles, such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, or amides. The bromine atom would also confer the ability to participate in further halogenation reactions. The papers provided do not detail the physical properties of this specific compound, but the reactivity of bromine chloride as a titrant for various organic compounds is well-documented .
Wissenschaftliche Forschungsanwendungen
Synthesis of Anticonvulsants
- Ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylates, derived from 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride, were synthesized and evaluated for anticonvulsant activity. This research showed that these compounds, particularly naphthyloxy-substituted derivatives, exhibited a significant response against induced seizures (Kulandasamy et al., 2010).
Electrochromic Materials Development
- The compound was used in synthesizing a series of poly(3,4-alkylenedioxythiophene)s, demonstrating potential for high-contrast electrochromic materials. These materials could be significant for applications like smart windows or displays (Kumar et al., 1998).
Supercapacitor Electrode Material
- New polymers derived from this compound were investigated for their capacitive performance, indicating potential use as electrode materials in supercapacitors. These materials showed good cycle ability and favorable capacitive performance, suggesting their applicability in energy storage technologies (Mo et al., 2015).
Organic Electronics
- The compound played a role in the synthesis of various organic electronic materials, including conducting polymers and organic semiconductors. These materials have applications in fields like organic light-emitting diodes (OLEDs) and solar cells (Shahhosseini et al., 2016).
Research in Polymer Science
- It was utilized in the study of polymer science, particularly in understanding the morphology and molecular orientation of related compounds. This type of research is crucial for the development of new polymeric materials with specific properties (Subramanian et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLFXZZOQUASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594642 |
Source


|
| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
CAS RN |
886851-53-2 |
Source


|
| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














